molecular formula C25H22N4O4 B2399236 2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-41-5

2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2399236
CAS No.: 1359484-41-5
M. Wt: 442.475
InChI Key: VEOCORAKZZVERR-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4-one family, a class of heterocyclic molecules notable for their diverse biological activities. Pyrazole derivatives, including pyrazinones, are widely studied for their anti-inflammatory, antimicrobial, and antiproliferative properties . The target compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a (5-methyl-2-phenyloxazol-4-yl)methyl moiety. These substituents likely influence its electronic properties, solubility, and interaction with biological targets, such as proteins or enzymes .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-20(26-24(33-16)17-7-5-4-6-8-17)15-28-11-12-29-21(25(28)30)14-19(27-29)18-9-10-22(31-2)23(13-18)32-3/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOCORAKZZVERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • CAS Number : 1171045-22-9

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological properties. The presence of dimethoxy and phenyloxazole groups may enhance its biological activity.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant antitumor properties. Specifically, derivatives of this compound have shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. Inhibition of TP can suppress tumor cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects. Studies suggest these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Analgesic Properties

The analgesic activity of related oxazolones has been documented through various pharmacological tests. Compounds containing similar structural motifs have shown efficacy in reducing pain responses in animal models . The mechanisms may involve the modulation of pain pathways and interactions with receptors involved in nociception.

Case Studies

  • Thymidine Phosphorylase Inhibition :
    • A study synthesized several pyrazolo[1,5-a]pyrazine derivatives and evaluated their TP inhibition. The results indicated that modifications on the pyrazine ring significantly influenced their inhibitory potency .
  • Acute Toxicity Assessment :
    • In toxicity studies, compounds similar to the target compound were assessed using the OECD guidelines. Results showed low toxicity profiles with no significant adverse effects observed in histopathological evaluations .

Data Tables

PropertyValue
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
CAS Number1171045-22-9
Antitumor ActivityTP inhibition
Anti-inflammatory ActivityCytokine modulation
Analgesic ActivityPain response reduction

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the pyrazolo[1,5-a]pyrazine core. The presence of substituents such as methoxy groups and oxazole moieties enhances its biological activity and solubility. The detailed synthetic pathways often leverage established methodologies for constructing heterocyclic compounds.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various kinases involved in cancer progression. A study highlighted that certain pyrazolo[1,5-a]pyrazines demonstrated potent inhibition of c-Met kinases, which are critical in the development of non-small cell lung cancer and other malignancies . The compound's structure allows it to interact effectively with these targets, leading to cell cycle arrest and apoptosis in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that pyrazolo[1,5-a]pyrazines can act as positive allosteric modulators for specific neurotransmitter receptors. For example, studies have indicated that related compounds enhance the activity of glutamate receptors, which play a vital role in cognitive functions . This positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Properties

The antimicrobial efficacy of pyrazolo[1,5-a]pyrazines has also been documented. These compounds have shown activity against various bacterial strains, making them candidates for further development as antibacterial agents.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, a derivative of the compound was tested for its ability to inhibit tumor growth. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and Western blot analyses .

Case Study 2: Neuroprotective Action

A recent study investigated the effects of a closely related compound on cognitive impairment models in rodents. The results indicated that administration improved memory retention and reduced neuroinflammation markers significantly compared to control groups . This suggests potential therapeutic applications in treating cognitive disorders.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications in Pyrazolo[1,5-a]Pyrazin-4-one Derivatives

Table 1: Key Structural and Functional Differences

Compound Name/ID Position 2 Substituent Position 5 Substituent Key Modifications Biological Implications Reference
Target Compound 3,4-Dimethoxyphenyl (5-Methyl-2-phenyloxazol-4-yl)methyl Methoxy groups enhance electron density Potential protein interaction (inferred)
Compound A (Ev4) 3-Chloro-4-ethoxyphenyl (5-Methyl-2-phenyloxazol-4-yl)methyl Chloro group increases lipophilicity Improved membrane permeability
Compound B (Ev11) 3-(Hydroxymethyl)phenyl (5-Methyl-1,3,4-oxadiazol-2-yl)methyl Oxadiazole enhances metabolic stability Possible antiviral/antimicrobial use
MK66 (Ev8) 4-Methoxyphenyl Pyrimidin-7(4H)-one core Pyrimidinone core alters ring strain Unreported, but similar to kinase inhibitors
Compound C (Ev7) 4-Chlorophenyl 3,4-Dimethoxyphenethyl Ethyl linker modifies steric bulk Enhanced binding to hydrophobic pockets

Key Observations:

In contrast, the 3-chloro-4-ethoxyphenyl group in Compound A introduces a halogen atom, which may improve lipophilicity and membrane penetration . The 4-chlorophenyl group in Compound C (Ev7) highlights how halogen substitution can influence binding to hydrophobic protein pockets .

Heterocyclic Variations at Position 5: The oxazole ring in the target compound and Compound A is replaced by an oxadiazole in Compound B (Ev11). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which could extend half-life in vivo . The pyrimidinone core in MK66 (Ev8) introduces a six-membered ring, altering conformational flexibility compared to the five-membered pyrazinone core .

Synthetic Approaches: Multi-component reactions (e.g., in ) and benzoylation () are common for pyrazole derivatives. Palladium-catalyzed cross-coupling (e.g., in ) is a viable method for introducing aryl groups in similar structures.

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with 1,3-Dielectrophiles

The most widely reported method involves the cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophilic reagents such as diketones, keto-esters, or α,β-unsaturated carbonyl compounds. For example, reacting 3-amino-5-(3,4-dimethoxyphenyl)pyrazole with ethyl acetoacetate under acidic conditions yields the pyrazinone core with the 3,4-dimethoxyphenyl group pre-installed at position 2. This method typically employs acetic acid or p-toluenesulfonic acid as catalysts, with refluxing ethanol or toluene as solvents (yields: 65–80%).

Pericyclic Reactions

Recent advances utilize pericyclic reactions, such as [4+2] cycloadditions, to construct the fused pyrazolo-pyrazinone system. For instance, copper-catalyzed click reactions between N-propargylic sulfonylhydrazones and sulfonyl azides generate triazole intermediates, which undergo intramolecular Diels-Alder reactions to form the dihydro-pyrazinone structure. Subsequent oxidation or elimination steps yield the fully aromatic core. While less common, this route offers modularity for introducing diverse substituents early in the synthesis.

Functionalization at Position 5: Introduction of the Oxazolylmethyl Group

The 5-((5-methyl-2-phenyloxazol-4-yl)methyl) substituent is introduced via alkylation or nucleophilic substitution. Key considerations include the reactivity of the pyrazinone’s 5-position and the stability of the oxazole moiety.

Synthesis of the Oxazole Fragment

The 5-methyl-2-phenyloxazole-4-methanol intermediate is synthesized via the Robinson-Gabriel method:

  • Condensation of benzamide with 3-chloropentane-2,4-dione in phosphoryl chloride yields 2-phenyl-5-methyloxazole-4-carboxylic acid.
  • Reduction of the carboxylic acid to the alcohol using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF) provides the hydroxymethyl derivative.

Alkylation of the Pyrazinone Core

The hydroxymethyloxazole is converted to a bromide using phosphorus tribromide (PBr$$3$$) in dichloromethane. Subsequent alkylation of the pyrazinone’s 5-position is achieved under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)) at 60–80°C. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh$$3$$)) enable direct coupling between the alcohol and a hydroxyl-containing pyrazinone intermediate.

Optimization of the 2-Position: 3,4-Dimethoxyphenyl Substitution

The 3,4-dimethoxyphenyl group is typically introduced during core synthesis but can also be added post-cyclization.

Early-Stage Incorporation

Using 3-amino-5-(3,4-dimethoxyphenyl)pyrazole in the cyclocondensation reaction ensures direct installation of the aryl group at position 2. This method avoids later-stage cross-coupling reactions, improving overall yield (75–85%).

Late-Stage Functionalization

If the core lacks the aryl group, Suzuki-Miyaura coupling can introduce the 3,4-dimethoxyphenyl moiety. For example, a brominated pyrazinone intermediate reacts with 3,4-dimethoxyphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine. This method offers flexibility but requires additional purification steps (yields: 50–65%).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Cyclocondensation + Alkylation 4–5 60–75 High regioselectivity; scalable Requires toxic solvents (e.g., benzene)
Pericyclic + Mitsunobu 5–6 45–55 Modular oxazole introduction Low yields in Diels-Alder step
Suzuki Coupling + Alkylation 5–6 50–60 Flexibility in aryl group substitution Palladium catalyst cost

Q & A

Q. Key Data :

ParameterTypical Range
Reaction Temperature60–80°C
Solvent SystemDMF, THF, Ethanol
Chromatography EluentEthyl Acetate/Hexane (3:7)
Final Purity≥95% (HPLC)

Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions. For example, methoxy groups exhibit sharp singlets at δ 3.7–3.9 ppm, while pyrazolo protons appear as doublets (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., m/z 486.528 for C₂₇H₂₆N₄O₅) .
  • X-ray Crystallography : Resolves 3D conformation and packing interactions, critical for understanding bioactivity (e.g., C–H⋯O hydrogen bonds in crystal lattices) .

Basic Question: How can researchers hypothesize the biological mechanism of action for this compound?

Answer:

  • Target Prediction : Use computational tools (e.g., molecular docking with AutoDock Vina) to identify potential targets like kinases or GPCRs, leveraging structural similarities to known pyrazolo[1,5-a]pyrazine inhibitors .
  • In Vitro Assays :
    • Binding Affinity : Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to measure interactions with purified proteins (e.g., EGFR or PI3K).
    • Cellular Activity : MTT assays on cancer cell lines (e.g., A549, IC₅₀ determination) and Western blotting to assess downstream signaling (e.g., autophagy markers like LC3-II) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Conformational Analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) predict flexibility of the oxazolylmethyl group and its impact on target binding .
  • QSAR Studies : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. For example, substituents at the 3,4-dimethoxyphenyl group correlate with improved solubility and kinase inhibition .
  • Docking Studies : Virtual screening of derivatives against homology models of understudied targets (e.g., TRPV channels) .

Q. Example QSAR Correlation :

SubstituentLogPIC₅₀ (µM)
3,4-OCH₃2.10.8
4-Cl2.81.5

Advanced Question: How should researchers address contradictions in biological activity data across different studies?

Answer:

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Metabolic Stability : Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .
  • Structural Confirmation : Re-examine batch purity (HPLC) and stereochemistry (circular dichroism) to ensure consistency .

Advanced Question: What experimental strategies can elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent Scanning : Synthesize derivatives with systematic modifications (e.g., replacing methoxy with ethoxy or halogen groups) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds from the oxazole ring) using X-ray co-crystals or mutagenesis studies .
  • In Vivo Profiling : Compare pharmacokinetics (Cₘₐₓ, t₁/₂) of analogs to link structural features (e.g., methyl groups) with improved bioavailability .

Q. SAR Table :

PositionSubstituentActivity Trend
3,4-OCH₃Methoxy↑ Kinase inhibition
OxazolylMethyl↑ Metabolic stability
PyrazoloPhenyl↓ Solubility

Advanced Question: How can researchers assess the compound’s stability under varying experimental conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24h intervals. Pyrazolo-pyrazinones are typically stable at pH 5–7 but hydrolyze under alkaline conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition points (e.g., >200°C for crystalline forms) .
  • Light Sensitivity : UV-vis spectroscopy (λ 200–400 nm) identifies photo-degradation products .

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